N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamide
CAS No.:
Cat. No.: VC17774501
Molecular Formula: C9H12FNO2S
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12FNO2S |
|---|---|
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | N-ethyl-2-fluoro-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)9-5-4-7(2)6-8(9)10/h4-6,11H,3H2,1-2H3 |
| Standard InChI Key | WZICFPZLZTXRJB-UHFFFAOYSA-N |
| Canonical SMILES | CCNS(=O)(=O)C1=C(C=C(C=C1)C)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamide consists of a benzene ring substituted with a fluorine atom at the 2-position, a methyl group at the 4-position, and a sulfonamide group (–SONH–) linked to an ethyl moiety . The sulfonamide group’s electron-withdrawing nature enhances the compound’s reactivity, while the fluorine atom contributes to its metabolic stability and lipophilicity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 217.26 g/mol | |
| Solubility | Polar organic solvents | |
| Physical State | White to off-white solid |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure:
-
-NMR reveals signals for the ethyl group (δ 1.1–1.3 ppm, triplet; δ 3.2–3.4 ppm, quartet) and aromatic protons (δ 7.0–7.5 ppm).
-
-NMR shows a singlet near δ -110 ppm, characteristic of the fluorine substituent.
Mass spectrometry (MS) exhibits a molecular ion peak at m/z 217.26, consistent with its molecular weight.
Synthesis and Optimization
Conventional Synthesis Route
The primary synthesis method involves reacting 2-fluoro-4-methylbenzenesulfonyl chloride with ethylamine in dichloromethane or tetrahydrofuran, using triethylamine as a base to neutralize HCl byproducts :
Yields typically range from 70–85% under optimized conditions (0–25°C, 12–24 hours).
Table 2: Synthesis Conditions and Outcomes
| Parameter | Optimal Range | Yield |
|---|---|---|
| Temperature | 0–25°C | 70–85% |
| Reaction Time | 12–24 hours | |
| Solvent | Dichloromethane/THF |
Purification Techniques
Crude product purification employs recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). High-performance liquid chromatography (HPLC) achieves >98% purity for biological assays.
Mechanism of Biological Activity
Enzyme Inhibition
The sulfonamide group mimics para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS) in microbial folate synthesis . Fluorine’s electronegativity enhances binding affinity to enzyme active sites, as observed in kinase inhibition studies .
Anti-Inflammatory Pathways
Preliminary studies suggest modulation of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, reducing prostaglandin E (PGE) and cytokine production .
Research Applications and Findings
Antimicrobial Studies
In vitro assays demonstrate inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). Resistance development is slower compared to non-fluorinated sulfonamides due to enhanced target specificity .
| Application | Model System | Result | Source |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC: 8 µg/mL | |
| Enzyme Inhibition | DHPS | IC: 2.5 µM |
Comparative Analysis with Related Sulfonamides
N-Ethyl-4-methylbenzenesulfonamide (CAS 80-39-7)
This analog lacks the 2-fluoro substituent, resulting in lower antimicrobial potency (MIC: 32 µg/mL for S. aureus) but improved solubility in aqueous media .
2-Ethyl-N-methylbenzene-1-sulfonamide
The N-methyl group reduces steric hindrance, enhancing reactivity in nucleophilic substitutions but diminishing metabolic stability.
Future Research Directions
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